Chemical structure and physicochemical properties of (2-Cyclopropyloxolan-2-yl)methanamine
Chemical structure and physicochemical properties of (2-Cyclopropyloxolan-2-yl)methanamine
An In-Depth Technical Guide to (2-Cyclopropyloxolan-2-yl)methanamine: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Cyclopropyloxolan-2-yl)methanamine is a novel chemical entity featuring a unique combination of a stereochemically rich cyclopropylamine moiety and a versatile oxolane (tetrahydrofuran) ring. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a discussion of potential synthetic strategies based on established methodologies for analogous compounds. The confluence of the cyclopropyl group, known to enhance metabolic stability and potency in drug candidates, with the oxolane scaffold, a common motif in natural products and pharmaceuticals, suggests significant potential for this molecule in medicinal chemistry and drug discovery. This document aims to serve as a foundational resource for researchers interested in the exploration and application of this and related chemical structures.
Introduction: The Scientific Rationale
The strategic incorporation of small, strained ring systems and heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropyl group, with its unique electronic and conformational properties, is frequently employed to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] It can enhance potency, improve metabolic stability, and reduce off-target effects.[2] Similarly, the oxolane (tetrahydrofuran) ring is a prevalent feature in a wide array of natural products and approved pharmaceuticals, often contributing to favorable solubility and receptor-binding interactions.[3][4]
(2-Cyclopropyloxolan-2-yl)methanamine brings these two valuable structural motifs together, creating a molecule with significant potential for further development. The primary amine provides a key reactive handle for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the pursuit of novel therapeutic agents. This guide will delve into the known and predicted characteristics of this compound, offering insights to guide future research endeavors.
Chemical Structure and Identifiers
The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.
Molecular Structure
The structure of (2-Cyclopropyloxolan-2-yl)methanamine is characterized by a central oxolane ring substituted at the 2-position with both a cyclopropyl group and a methanamine group.
Diagram of the Chemical Structure of (2-Cyclopropyloxolan-2-yl)methanamine
Caption: A simplified retrosynthetic approach to the target molecule.
Proposed Synthetic Protocol: Reductive Amination
A promising approach involves the reductive amination of a cyclopropyl(oxolan-2-yl)methanone intermediate. This method is widely used for the synthesis of amines from ketones.
Step-by-Step Experimental Protocol (Proposed):
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Synthesis of Cyclopropyl(oxolan-2-yl)methanone:
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To a solution of a suitable 2-substituted oxolane precursor (e.g., 2-(methoxycarbonyl)oxolane) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or cyclopropyllithium dropwise.
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Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired cyclopropyl(oxolan-2-yl)methanone.
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Reductive Amination to (2-Cyclopropyloxolan-2-yl)methanamine:
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Dissolve the cyclopropyl(oxolan-2-yl)methanone in a suitable solvent such as methanol or ethanol.
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Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
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Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is crucial; sodium triacetoxyborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups. [5] * Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, carefully quench the reaction with water and adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
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Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the resulting amine by column chromatography or distillation to obtain (2-Cyclopropyloxolan-2-yl)methanamine.
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Spectroscopic and Analytical Characterization (Anticipated)
While experimental data is not currently available, the following spectroscopic characteristics would be expected for (2-Cyclopropyloxolan-2-yl)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclopropyl protons in the upfield region (typically 0.2-1.0 ppm). The protons of the oxolane ring would appear as multiplets in the range of 1.5-4.0 ppm. The methylene protons of the methanamine group would likely be a singlet or a pair of doublets adjacent to the chiral center. The amine protons would present as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.
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¹³C NMR: The carbon NMR would display distinct signals for the cyclopropyl carbons, the four carbons of the oxolane ring, and the methylene carbon of the methanamine group. The quaternary carbon at the 2-position of the oxolane ring would be a key diagnostic signal.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z 141 or 142, respectively. [6]Fragmentation patterns would likely involve cleavage of the C-C bond between the oxolane ring and the methanamine group, as well as ring-opening of the oxolane or cyclopropyl moieties.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the primary amine. C-H stretching vibrations for the aliphatic and cyclopropyl groups would be observed around 2850-3000 cm⁻¹. A prominent C-O stretching band for the ether linkage in the oxolane ring would be expected in the 1050-1150 cm⁻¹ region.
Potential Applications in Drug Discovery and Development
The unique structural combination of (2-Cyclopropyloxolan-2-yl)methanamine suggests several potential applications in drug discovery.
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Scaffold for Library Synthesis: The primary amine serves as a versatile handle for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic exploration of structure-activity relationships.
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Neurological and Psychiatric Disorders: The cyclopropylamine moiety is a well-known pharmacophore in drugs targeting the central nervous system, including monoamine oxidase inhibitors (MAOIs). [1][7]Derivatives of the title compound could be investigated for their potential as novel antidepressants, anxiolytics, or antipsychotics.
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Anticancer Agents: The oxolane ring is found in several natural product-based anticancer agents. [4][8]The rigid and unique conformation imparted by the spirocyclic junction of the cyclopropyl and oxolane rings could lead to selective interactions with biological targets implicated in cancer.
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Antiviral and Antibacterial Agents: Both cyclopropylamines and oxolane-containing molecules have been explored for their potential as antimicrobial agents. [7]The novel combination in (2-Cyclopropyloxolan-2-yl)methanamine presents an opportunity to develop new classes of anti-infective compounds.
Potential Drug Discovery Workflow
Caption: A conceptual workflow for the utilization of the title compound in a drug discovery program.
Conclusion and Future Directions
(2-Cyclopropyloxolan-2-yl)methanamine represents a promising, yet underexplored, chemical entity with significant potential for applications in medicinal chemistry. This guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic strategies. The key to unlocking the full potential of this molecule lies in the development of an efficient and stereoselective synthesis. Future research should focus on the experimental validation of the proposed synthetic routes and a thorough characterization of the compound's physicochemical and pharmacological properties. The insights gained from such studies will pave the way for the rational design and development of novel therapeutic agents based on this intriguing molecular scaffold.
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